(+)-Dinol
Overview
Description
Synthesis Analysis
This would involve a discussion of how “(+)-Dinol” is synthesized, including the chemical reactions involved .Molecular Structure Analysis
This would involve a detailed examination of the molecular structure of “(+)-Dinol”, possibly including images or diagrams .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that “(+)-Dinol” undergoes, both in its synthesis and in its use .Physical And Chemical Properties Analysis
This would involve a discussion of the physical and chemical properties of “(+)-Dinol”, such as its melting point, boiling point, solubility, etc .Scientific Research Applications
Pesticide Impact on Soil Microbial Communities
One significant application of (+)-Dinol, identified as a compound in Herbogil (dinoterb), involves studying its impact on bacterial soil communities. Engelen et al. (1998) explored this by monitoring substrate-induced respiration, dehydrogenase activity, and carbon and nitrogen mineralization in soil samples treated with Herbogil. The study found significant effects on biomass-related activities and nitrogen mineralization, providing insights into how such compounds can affect microbial ecology in soil environments Engelen et al., 1998.
Biotechnological and Pharmacological Applications
Research into bioactive molecules produced by microalgae dinoflagellates, which are associated with (+)-Dinol, reveals a wide variety of potential applications. Assunção et al. (2017) discuss the biotechnological and pharmacological potential of these compounds, emphasizing their usefulness in pharmaceutical therapies and as biological research probes. The study highlights the challenges and advances in culturing dinoflagellates and producing these compounds at a large scale Assunção et al., 2017.
Role in Dinoflagellate Endosymbionts
In the study of coral endosymbionts, (+)-Dinol-associated compounds have been instrumental. Lajeunesse et al. (2018) provided insights into the diversity and origins of zooxanthellae, a genus of dinoflagellate endosymbionts. This research sheds light on the evolutionary history and taxonomy of these important micro-algae, revealing their significance in the growth of stony corals and coral reef ecosystems Lajeunesse et al., 2018.
Other Applications in Scientific Research
Additional studies have explored various aspects of (+)-Dinol and related compounds in scientific research, including:
- Bioluminescence in marine dinoflagellates and its potential applications in research fields like toxicity testing Stolzenberg et al., 1995.
- The synthesis of RNA and protein in response to herbicides, providing insights into the biochemical impacts of such compounds Moreland et al., 1969.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADMRIAKWGVBF-CXNSMIOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444588 | |
Record name | (+)-DINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Dinol | |
CAS RN |
137365-16-3 | |
Record name | (+)-DINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.